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Cat. No.: B149521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Archival histological slides are invaluable resources for retrospective studies. However, stains

can fade over time due to factors such as prolonged light exposure and oxidation, rendering

them suboptimal for analysis. Thionin, a cationic thiazine dye, is widely used in neuroscience to

stain Nissl substance (the rough endoplasmic reticulum) in neurons, allowing for the

visualization of cytoarchitecture. This document provides a detailed protocol for the restoration

of faded Thionin-stained slides through a careful process of coverslip removal, gentle

destaining, and subsequent restaining. This procedure aims to revitalize precious archival

tissue sections for contemporary analysis.

Data Presentation
While quantitative data for the restaining of faded Thionin slides is not extensively published,

the expected outcome is a significant improvement in the intensity and clarity of the Nissl stain.

The following table provides a qualitative scoring system to assess the effectiveness of the

restaining protocol.
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Parameter Before Restaining (Faded)
After Restaining
(Expected)

Nissl Body Definition
Poor to non-existent; outlines

may be blurry.

Clear and well-defined;

granular appearance is

restored.

Nuclear Staining Intensity Faint to very light blue/purple.
Deep blue to violet, providing

good contrast.

Cytoplasmic Staining Pale and indistinct.

Clearly visible, allowing for

cellular morphology

assessment.

Background Staining
Generally clear but may

appear yellowish with age.

Remains clear, with minimal

non-specific staining.

Overall Contrast
Low, making cellular

differentiation difficult.

High, facilitating clear

visualization of neuronal

structures.

Experimental Protocols
This protocol is intended for paraffin-embedded tissue sections. Appropriate safety precautions,

including the use of a fume hood and personal protective equipment, should be followed when

handling chemicals such as xylene and acids.

Materials and Reagents
Faded Thionin-stained slides

Xylene

Ethanol (100%, 95%, and 70%)

Distilled water

Glacial Acetic Acid

Destaining Solution: 95% ethanol with a few drops of glacial acetic acid.
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Stock Thionin Solution (1.3%):

Thionin (high purity, e.g., Sigma T3387): 13 g[1]

Distilled water: 1000 ml[1]

Acetate Buffer (pH ~4.0):

1M Acetic Acid: 80.0 ml[1]

1M Sodium Hydroxide: 14.4 ml[1]

Working Thionin Solution (e.g., 1%):

Stock Thionin Solution (1.3%): 305.6 ml[1]

Acetate Buffer (as prepared above)

Resinous mounting medium (e.g., DPX)

New coverslips

Coplin jars or staining dishes

Forceps

Slide rack

Protocol Steps
Part 1: Coverslip Removal and Rehydration

Coverslip Removal:

Immerse the faded slides in a Coplin jar containing xylene.[2][3] Soaking may take several

hours to overnight, depending on the age of the slide and the mounting medium used.[3]

Once the mounting medium has dissolved, the coverslip should detach easily. If not,

gentle agitation or a brief warming of the xylene may aid the process.[4] Do not force the
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coverslip off to avoid damaging the tissue.[3]

After the coverslip is removed, wash the slide in two changes of fresh xylene for 5 minutes

each to remove all residual mounting medium.[3]

Rehydration:

Transfer the slides through a descending series of ethanol concentrations to rehydrate the

tissue:

100% Ethanol: 2 changes, 3 minutes each.[5]

95% Ethanol: 2 minutes.[5]

70% Ethanol: 2 minutes.[5]

Rinse thoroughly in distilled water for 5 minutes.[5]

Part 2: Destaining

Gentle Destaining:

Immerse the rehydrated slides in the destaining solution (95% ethanol with a few drops of

glacial acetic acid).[1][6]

Monitor the process closely. The faded Thionin color should disappear within a few

seconds.[1][6] Caution: Prolonged exposure to the acidic alcohol can prevent successful

restaining.[1][6]

Immediately after the color is gone, transfer the slides to a fresh bath of 95% ethanol to

stop the acid's action.

Rinse the slides extensively in several changes of distilled water to completely remove the

acid.[1][6]

Part 3: Restaining with Thionin

Staining:
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Immerse the slides in the working Thionin solution. Staining time can vary from 30

seconds to 20 minutes, depending on the desired intensity and the tissue's characteristics.

[1] It is advisable to test one slide first to optimize the staining time.[1]

Rinsing:

Briefly rinse the slides in distilled water to remove excess stain.[6]

Dehydration and Differentiation:

Dehydrate the sections in an ascending series of ethanol:

70% Ethanol: 3-5 minutes.[7]

95% Ethanol: 3 minutes.[7] This step will also differentiate the stain, with the alcohols

"bluing" the initially purple sections.[1]

100% Ethanol: 2 changes, 3 minutes each.[7]

Part 4: Clearing and Mounting

Clearing:

Immerse the slides in two changes of xylene for 3-5 minutes each.[7]

Mounting:

Apply a drop of resinous mounting medium to the tissue section and carefully lower a new

coverslip, avoiding air bubbles.

Allow the slides to dry in a horizontal position in a well-ventilated area.

Mandatory Visualization
The following diagram illustrates the experimental workflow for restaining faded Thionin slides.

Faded Thionin Slide Coverslip Removal
(Xylene Soak)

Rehydration
(Ethanol Series to dH2O)

Gentle Destaining
(Acidified 95% Ethanol)

Rinse
(Distilled H2O)

Restaining
(Working Thionin Solution)

Rinse
(Distilled H2O)

Dehydration & Differentiation
(Ethanol Series)

Clearing
(Xylene)

Mounting
(Resinous Medium) Restained Slide
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Click to download full resolution via product page

Workflow for restaining faded Thionin slides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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